2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
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Overview
Description
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring at the 2–3 position of indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanone to form the corresponding imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole . This intermediate is then further reacted with acetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of carbazole derivatives typically involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate and must be removed before anthraquinone production . Modern techniques include selective crystallization from molten coal tar at high temperature or low pressure .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride: A structurally related compound with a different heterocyclic ring system.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Another compound with a similar tetrahydro structure.
Uniqueness
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
57411-97-9 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(1,4-dimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)16-15(10)13-5-3-4-6-14(13)18-16/h9,18H,3-7H2,1-2H3 |
InChI Key |
PJZOTERQAQPOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(N2)CCCC3)C)CC#N |
Origin of Product |
United States |
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